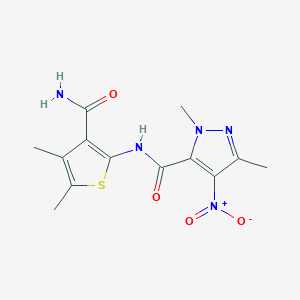
4-(butan-2-yl)-N-(2-chlorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(butan-2-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with a butan-2-yl group and a 2-chlorophenyl group, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butan-2-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1-sulfonyl chloride, 2-chloroaniline, and butan-2-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(butan-2-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(butan-2-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes, disrupting their function and inhibiting bacterial growth.
Pathways Involved: It may interfere with the synthesis of essential biomolecules in bacteria, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-(butan-2-yl)-N-(2-methylphenyl)benzene-1-sulfonamide
- 4-(butan-2-yl)-N-(2-fluorophenyl)benzene-1-sulfonamide
- 4-(butan-2-yl)-N-(2-bromophenyl)benzene-1-sulfonamide
Uniqueness
4-(butan-2-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide is unique due to the presence of the 2-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H18ClNO2S |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
4-butan-2-yl-N-(2-chlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-3-12(2)13-8-10-14(11-9-13)21(19,20)18-16-7-5-4-6-15(16)17/h4-12,18H,3H2,1-2H3 |
InChI Key |
MSUKHRDAATVWON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[(4-bromonaphthalen-1-yl)amino]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B10962558.png)
methanone](/img/structure/B10962562.png)
![2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10962565.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(5-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10962569.png)


![1-[4-cyclopropyl-6-(trifluoromethyl)-1H-indazol-3-yl]piperidine-2,6-dione](/img/structure/B10962581.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B10962585.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B10962601.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10962607.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10962620.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10962626.png)
![(2,6-Dichlorophenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10962634.png)
